molecular formula C13H14O2 B14215335 2-Benzylidene-3-methoxycyclopentan-1-one CAS No. 823785-44-0

2-Benzylidene-3-methoxycyclopentan-1-one

Cat. No.: B14215335
CAS No.: 823785-44-0
M. Wt: 202.25 g/mol
InChI Key: AEHRGVSOZKUDIE-UHFFFAOYSA-N
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Description

2-Benzylidene-3-methoxycyclopentan-1-one is a chemical compound that belongs to the class of benzylidene cyclopentanone derivatives It is characterized by a benzylidene group attached to a methoxy-substituted cyclopentanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzylidene-3-methoxycyclopentan-1-one typically involves the condensation of benzaldehyde with 3-methoxycyclopentanone in the presence of a base such as potassium hydroxide. The reaction is carried out in an aqueous alcohol medium, and the product is obtained after purification .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Benzylidene-3-methoxycyclopentan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of benzylidene ketones or carboxylic acids.

    Reduction: Formation of benzyl-substituted cyclopentanones.

    Substitution: Formation of various substituted cyclopentanones depending on the reagent used.

Mechanism of Action

The mechanism of action of 2-Benzylidene-3-methoxycyclopentan-1-one involves its ability to absorb light and initiate photochemical reactions. In photopolymerization, the compound absorbs photons, leading to the formation of reactive intermediates that initiate polymerization. This process is crucial in the development of 3D microstructures and other advanced materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzylidene-3-methoxycyclopentan-1-one is unique due to its specific structure, which combines a benzylidene group with a methoxy-substituted cyclopentanone ring. This unique structure imparts distinct photochemical properties, making it particularly useful as a photoinitiator in photopolymerization processes .

Properties

CAS No.

823785-44-0

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

2-benzylidene-3-methoxycyclopentan-1-one

InChI

InChI=1S/C13H14O2/c1-15-13-8-7-12(14)11(13)9-10-5-3-2-4-6-10/h2-6,9,13H,7-8H2,1H3

InChI Key

AEHRGVSOZKUDIE-UHFFFAOYSA-N

Canonical SMILES

COC1CCC(=O)C1=CC2=CC=CC=C2

Origin of Product

United States

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